N-[4-(propan-2-yl)phenyl]prop-2-enamide
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-[4-(propan-2-yl)phenyl]prop-2-enamide , which precisely defines its molecular structure. The name is derived as follows:
- Prop-2-enamide : The parent chain is a three-carbon acrylamide group (CH₂=CH–CONH₂).
- N-[4-(propan-2-yl)phenyl] : The amide nitrogen is substituted with a phenyl ring bearing a propan-2-yl (isopropyl) group at the para position.
The structural formula (Figure 1) illustrates the acrylamide backbone with the isopropyl-substituted phenyl group attached to the nitrogen atom. The double bond in the prop-2-enamide moiety confers rigidity to the molecule, influencing its reactivity and interactions.
Structural Formula :
$$ \text{CH}2=\text{CH}–\text{C}(=\text{O})–\text{NH}–\text{C}6\text{H}4–\text{CH}(\text{CH}3)_2 $$
CAS Registry Number and Systematic Synonyms
The CAS Registry Number for This compound is not explicitly listed in the provided sources. However, closely related compounds, such as (E)-3-(4-isopropylphenyl)acrylamide (CAS 99564-72-4), share structural similarities but differ in substituent placement.
Systematic synonyms for this compound include:
- N-(4-Isopropylphenyl)acrylamide
- N-[4-(1-Methylethyl)phenyl]prop-2-enamide
These terms reflect alternative naming conventions while retaining specificity about the isopropyl and acrylamide groups.
Molecular Formula and Weight Analysis
The molecular formula of This compound is C₁₂H₁₅NO , derived from:
- 12 carbon atoms : 3 from the acrylamide chain and 9 from the substituted phenyl ring.
- 15 hydrogen atoms : Distributed across the aliphatic and aromatic regions.
- 1 nitrogen and 1 oxygen atom : Integral to the amide functional group.
Molecular weight :
$$
(12 \times 12.01) + (15 \times 1.008) + 14.01 + 16.00 = 189.25 \, \text{g/mol}
$$
This matches the molecular weight reported for structurally analogous compounds.
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Key Functional Groups | Acrylamide, isopropylphenyl |
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14) |
InChI Key |
UWFOOYAOKYLMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation with Acryloyl Chloride
The most straightforward approach involves the reaction of 4-isopropylaniline with acryloyl chloride under basic conditions.
- Reagents :
- 4-Isopropylaniline (1.0 equiv)
- Acryloyl chloride (1.1 equiv)
- Triethylamine (TEA, 1.2 equiv) as a base
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
- Dissolve 4-isopropylaniline in anhydrous DCM at 0–5°C.
- Add TEA dropwise to neutralize HCl byproduct.
- Introduce acryloyl chloride slowly to avoid exothermic side reactions.
- Stir for 4–6 hours at room temperature.
- Purify via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization.
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Time | 6 hours |
| Solvent | DCM |
| Base | Triethylamine |
Carbodiimide-Mediated Coupling
For substrates sensitive to acyl chlorides, carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed.
Reagents :
- 4-Isopropylaniline
- Acrylic acid
- EDCl (1.1 equiv), HOBt (0.1 equiv)
- Solvent: DCM or dimethylformamide (DMF)
Mechanism :
Alternative Routes via Hydroxyamide Intermediates
Dehydration of N-[4-(Propan-2-yl)Phenyl]-2-Hydroxypropanamide
A two-step process involving:
- Synthesis of hydroxyamide via condensation of 4-isopropylaniline with 2-hydroxypropanoic acid.
- Acid-catalyzed dehydration to form the α,β-unsaturated amide.
Step 1 :
Step 2 :
| Dehydration Agent | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ | 100°C | 18 min | 81% |
| PCl₅ | 80°C | 2 hours | 73% |
Solvent and Catalytic Optimization
Solvent Effects
- Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require higher temperatures.
- Non-polar solvents (toluene, xylene) facilitate azeotropic water removal in dehydration steps.
| Solvent | Reaction Rate | Yield |
|---|---|---|
| DMF | Fast | 85% |
| Toluene | Moderate | 78% |
| DCM | Slow | 68% |
Catalytic Enhancements
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems.
- Microwave irradiation reduces reaction times by 40–60% in EDCl/HOBt-mediated couplings.
Industrial-Scale Considerations
Continuous Flow Reactors
Green Chemistry Approaches
- Solvent-free synthesis at 200°C achieves 76% yield with minimal waste.
- Biocatalytic routes using lipases (e.g., Candida antarctica) are under investigation but currently yield <50%.
Analytical and Purification Techniques
Characterization
Chemical Reactions Analysis
Types of Reactions: N-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to cinnamamides, arylacrylamides, and phenethylamide derivatives. Key analogues and their properties are summarized below:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, CF₃): Derivatives with halogen or trifluoromethyl groups exhibit potent antimicrobial activity. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide shows submicromolar activity against Staphylococcus aureus and MRSA due to enhanced lipophilicity and target binding .
- Electron-Donating Groups (isopropyl, methoxymethyl): Bulkier substituents like isopropyl may reduce antibacterial efficacy but improve metabolic stability. For instance, N-[4-(methoxymethyl)piperidinyl]-N-phenylpropanamide is used as a pharmaceutical intermediate, suggesting favorable synthetic and pharmacokinetic profiles .
Lipophilicity and Cytotoxicity Correlation
- Higher logP values (e.g., 5.2 for dichlorocinnamanilides) correlate with stronger antimicrobial activity but may increase cytotoxicity. In contrast, compounds with moderate logP (~3.5–4.8) balance potency and safety, as seen in benzyl-substituted acrylamides .
Synthetic Accessibility
- N-Acylation with methacryloyl chloride is effective for amines bearing halogens or electron-donating groups (e.g., OCH₃, isopropyl), enabling scalable synthesis of diverse acrylamides .
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